(E)-MS0019266

Descripción

Propiedades

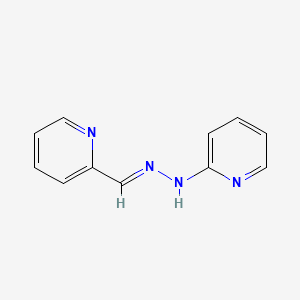

IUPAC Name |

N-[(E)-pyridin-2-ylmethylideneamino]pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-3-7-12-10(5-1)9-14-15-11-6-2-4-8-13-11/h1-9H,(H,13,15)/b14-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYDLWVBNCQERCD-NTEUORMPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=NNC2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C=N/NC2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2215-33-0 |

Source

|

| Record name | Picolinaldehyde, 2-pyridylhydrazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91513 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine-2-carbaldehyde-2-pyridylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to (E)-MS0019266 (E-7386): A Potent Inhibitor of the Wnt/β-Catenin Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-MS0019266, more commonly known as E-7386, is an orally bioavailable small molecule that acts as a specific inhibitor of the canonical Wnt/β-catenin signaling pathway.[1][2] By disrupting the crucial protein-protein interaction between β-catenin and its transcriptional co-activator, CREB-binding protein (CBP), E-7386 effectively suppresses the transcription of Wnt target genes.[1] Dysregulation of the Wnt/β-catenin pathway is a known driver in various human cancers, making E-7386 a compound of significant interest for oncological research and development. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental methodologies associated with E-7386.

Chemical Structure and Properties

E-7386 is a complex heterocyclic molecule with the IUPAC name (6S,9aS)-N-benzyl-8-[[6-[3-(4-ethylpiperazin-1-yl)azetidin-1-yl]-2-pyridinyl]methyl]-6-[(2-fluoro-4-hydroxyphenyl)methyl]-4,7-dioxo-2-prop-2-enyl-3,6,9,9a-tetrahydropyrazino[2,1-c][3][4][5]triazine-1-carboxamide.[1]

Chemical Structure:

Figure 1: 2D Chemical Structure of E-7386. Source: PubChem CID 91810345

Table 1: Physicochemical Properties of E-7386

| Property | Value | Source |

| Molecular Formula | C₃₉H₄₈FN₉O₄ | [1] |

| Molecular Weight | 725.9 g/mol | [1][5] |

| CAS Number | 1799824-08-0 | [1] |

| Appearance | White to off-white solid | [6] |

| Solubility | DMSO: 125 mg/mL (172.21 mM) | [6] |

| XLogP3 | 3.4 | [1][5] |

Mechanism of Action: Inhibition of Wnt/β-Catenin Signaling

The canonical Wnt/β-catenin signaling pathway is integral to embryonic development and adult tissue homeostasis.[7][8] Its aberrant activation is a hallmark of many cancers. In the absence of a Wnt ligand, a destruction complex phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt binding to its receptor, this complex is inactivated, leading to the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin forms a complex with the T-cell factor/lymphoid enhancer-factor (TCF/LEF) family of transcription factors and recruits co-activators, most notably CBP, to initiate the transcription of target genes that drive cell proliferation.

E-7386 exerts its inhibitory effect at the final step of this cascade. It directly targets the interaction between β-catenin and CBP, preventing the formation of the transcriptional complex.[9] This blockade leads to the downregulation of Wnt target gene expression and subsequent suppression of tumor cell growth.[1]

Below is a diagram illustrating the canonical Wnt/β-catenin signaling pathway and the point of inhibition by E-7386.

Key Experimental Protocols

The following sections detail the methodologies for crucial experiments used to characterize the activity of E-7386.

TCF/LEF Luciferase Reporter Assay for IC₅₀ Determination

This assay quantitatively measures the activity of the Wnt/β-catenin pathway and is used to determine the half-maximal inhibitory concentration (IC₅₀) of E-7386.

Experimental Workflow:

Detailed Protocol: [7]

-

Cell Culture: HEK293 cells stably expressing a TCF/LEF luciferase reporter are cultured in appropriate media.

-

Seeding: Cells are seeded into 96-well plates at a suitable density.

-

Wnt Pathway Activation: To activate the Wnt signaling pathway, cells are treated with 40 mmol/L of Lithium Chloride (LiCl), which inhibits GSK3β.

-

Compound Treatment: Immediately after LiCl addition, cells are treated with E-7386 at various concentrations. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 6 hours at 37°C.

-

Luciferase Activity Measurement: After incubation, the luciferase activity is measured using a commercial assay system (e.g., Bright-Glo Luciferase Assay System) according to the manufacturer's protocol.

-

Data Analysis: The luciferase activity in E-7386-treated cells is normalized to the activity in vehicle-treated control cells. The IC₅₀ value, the concentration at which E-7386 inhibits 50% of the TCF/LEF reporter activity, is calculated using non-linear regression analysis in software like GraphPad Prism. For E-7386, the reported IC₅₀ in HEK293 cells is 0.0484 μM.[7]

Co-Immunoprecipitation (Co-IP) to Verify Blockade of β-Catenin/CBP Interaction

This technique is used to demonstrate the direct physical disruption of the β-catenin and CBP protein complex by E-7386.

Experimental Workflow:

Detailed Protocol: [7]

-

Cell Culture and Treatment: ECC10 cells are cultured and treated with various concentrations of E-7386 (e.g., 0.025–0.1 μmol/L) for 6 hours.

-

Cell Lysis: Following treatment, cells are harvested and lysed to obtain whole-cell extracts.

-

Immunoprecipitation: The cell extracts are incubated with an anti-CBP antibody that is immobilized on agarose beads. This step "pulls down" CBP and any proteins bound to it. A control with empty agarose beads is also run.

-

Washing: The beads are washed multiple times to remove proteins that are not specifically bound to the CBP antibody.

-

Elution: The bound proteins are eluted from the beads.

-

Western Blot Analysis: The eluted samples are resolved by SDS-PAGE, transferred to a membrane, and immunoblotted with anti-β-catenin and anti-CBP antibodies. A decrease in the amount of β-catenin detected in the E-7386-treated samples compared to the control indicates that the drug has disrupted the interaction between CBP and β-catenin.

Conclusion

(E)-MS0019266 (E-7386) is a potent and specific inhibitor of the Wnt/β-catenin signaling pathway, acting through the disruption of the β-catenin/CBP interaction. Its chemical properties and mechanism of action make it a valuable tool for cancer research and a potential candidate for therapeutic development, particularly for cancers with aberrant Wnt signaling. The experimental protocols outlined in this guide provide a foundation for the further investigation and characterization of this and similar compounds.

References

- 1. Protocol for rapid assessment of the efficacy of novel Wnt inhibitors using zebrafish models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. benchchem.com [benchchem.com]

- 4. The Transcriptional Coactivator Cbp Interacts with β-Catenin to Activate Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. E-7386 | C39H48FN9O4 | CID 91810345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. karger.com [karger.com]

- 9. benchchem.com [benchchem.com]

No Public Data Available for (E)-MS0019266

Despite a comprehensive search of public chemical and biological databases, as well as scientific literature, no information has been found for a compound designated "(E)-MS0019266". This suggests that the identifier may be an internal research code, a novel compound not yet disclosed in the public domain, or a potential misspelling.

Efforts to locate data on the mechanism of action, biochemical targets, cellular effects, and associated experimental protocols for "(E)-MS0019266" were unsuccessful. Searches were conducted in major chemical repositories such as PubChem and ChEMBL, alongside broad searches for any research articles or vendor information related to this identifier. The lack of any retrievable information prevents the creation of the requested in-depth technical guide.

Without a verifiable chemical identity and associated research, it is not possible to provide details on its mechanism of action, summarize quantitative data, outline experimental methodologies, or generate the requested visualizations of signaling pathways.

Researchers and professionals seeking information on this compound are advised to verify the identifier and consult internal documentation or primary sources that may not be publicly available. If "(E)-MS0019266" is a recently developed compound, information may become available in future scientific publications or patent filings.

Unmasking the Biological Targets of (E)-MS0019266: A Technical Guide for Researchers

An In-depth Analysis of (E)-MS0019266, a Potent Inhibitor of Ribonucleotide Reductase and Polo-Like Kinase 1

Abstract

(E)-MS0019266, chemically identified as 2-pyridinecarbaldehyde 2-pyridinylhydrazone, is a small molecule inhibitor with significant anti-proliferative and radiosensitizing properties. Initial investigations into its mechanism of action have revealed a multi-targeted profile, primarily directed at two key regulators of cellular proliferation and DNA replication: Ribonucleotide Reductase (RNR) and Polo-Like Kinase 1 (PLK1). This technical guide provides a comprehensive overview of the biological target identification of (E)-MS0019266, detailing its effects on these targets, summarizing available quantitative data, and providing detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and cell cycle research.

Introduction

Biological Targets of (E)-MS0019266

Ribonucleotide Reductase (RNR)

Ribonucleotide reductase is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[3][4] By inhibiting RNR, (E)-MS0019266 effectively depletes the pool of deoxyribonucleotides, leading to the stalling of DNA replication forks and the accumulation of DNA damage. This mechanism is consistent with the observed increase in γ-H2AX foci in cells treated with the compound.[1] The inhibition of RNR is believed to be mediated through the generation of reactive oxygen species (ROS).[2][5]

Polo-Like Kinase 1 (PLK1)

Polo-like kinase 1 is a master regulator of mitosis, playing crucial roles in centrosome maturation, spindle assembly, and cytokinesis.[6] (E)-MS0019266 has been shown to reduce the expression of genes associated with cell cycle progression, including PLK1.[2] The downregulation of PLK1 disrupts the normal mitotic process, leading to mitotic arrest and ultimately apoptosis. This dual-targeting of both DNA synthesis and cell cycle progression likely contributes to the potent anti-proliferative effects of (E)-MS0019266.

Quantitative Data

| Cell Line | Assay | Endpoint | Concentration | Effect | Reference |

| DU-145 (Prostate Cancer) | Cell Viability | Inhibition | ≥ 5 µM | Significant decrease in viability | [1] |

| SCC-25, SCC-61, SQ-20B (Head and Neck Cancer) | Cell Viability | Inhibition | ≥ 0.2 µM | Significant decrease in viability | [1] |

| PC-3 (Prostate Cancer) | Cell Viability | Inhibition | ≥ 5 µM | Significant decrease in viability | [1] |

| DU-145 (Prostate Cancer) | Apoptosis | Annexin V staining | ≥ 5 µM | Significant increase in apoptosis | [1] |

| SQ-20B (Head and Neck Cancer) | Clonogenic Survival | Inhibition | 0.15 µM (with radiation) | Significant reduction in survival | [1] |

Signaling Pathways and Experimental Workflows

(E)-MS0019266 Mechanism of Action

The following diagram illustrates the proposed mechanism of action for (E)-MS0019266, highlighting its impact on both Ribonucleotide Reductase and Polo-Like Kinase 1, ultimately leading to apoptosis.

Target Identification Workflow

A general workflow for identifying the biological targets of a small molecule like (E)-MS0019266 is depicted below. This involves a combination of affinity-based and biophysical methods.

Experimental Protocols

Ribonucleotide Reductase Activity Assay (LC-MS/MS Method)

This protocol is adapted from a method for quantifying RNR activity by measuring the production of deoxyribonucleotides using liquid chromatography-mass spectrometry (LC-MS/MS).[7][8]

Materials:

-

Purified Ribonucleotide Reductase (R1 and R2 subunits)

-

Ribonucleotide substrates (ATP, CTP, UTP, GTP)

-

Deoxyribonucleotide standards (dATP, dCTP, dUTP, dGTP)

-

Assay Buffer: 50 mM HEPES pH 7.6, 15 mM MgSO4, 1 mM EDTA

-

(E)-MS0019266 stock solution in DMSO

-

Calf Intestinal Phosphatase (CIP)

-

Methanol (LC-MS grade)

-

LC-MS/MS system

Procedure:

-

Prepare a reaction master mix containing assay buffer, ribonucleotide substrates, and any necessary cofactors (e.g., ATP as an allosteric effector).

-

Aliquot the master mix into microcentrifuge tubes.

-

Add varying concentrations of (E)-MS0019266 or DMSO (vehicle control) to the tubes.

-

Initiate the reaction by adding the purified RNR enzyme complex.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of cold methanol.

-

Add CIP to dephosphorylate the nucleotide products to nucleosides for better LC-MS analysis. Incubate at 37°C for 1-2 hours.

-

Centrifuge the samples to pellet precipitated protein.

-

Transfer the supernatant to LC-MS vials.

-

Analyze the samples by LC-MS/MS, monitoring the transition of each deoxyribonucleoside to its corresponding base.

-

Quantify the amount of each deoxyribonucleotide produced by comparing to a standard curve of deoxyribonucleoside standards.

-

Calculate the IC50 value of (E)-MS0019266 by plotting the percent inhibition of RNR activity against the log concentration of the inhibitor.

Polo-Like Kinase 1 (PLK1) Kinase Assay (Luminescent Method)

This protocol describes a generic luminescent kinase assay to measure the activity of PLK1 and the inhibitory effect of (E)-MS0019266.[9]

Materials:

-

Recombinant human PLK1

-

PLK1 substrate peptide (e.g., a peptide derived from a known PLK1 substrate)

-

ATP

-

Kinase Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT

-

(E)-MS0019266 stock solution in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

Luminometer

Procedure:

-

Prepare a reaction mixture containing kinase buffer, PLK1 enzyme, and the substrate peptide.

-

Add varying concentrations of (E)-MS0019266 or DMSO (vehicle control) to the wells of a microplate.

-

Add the reaction mixture to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

The luminescent signal is proportional to the amount of ADP formed and thus to the PLK1 activity.

-

Calculate the IC50 value by plotting the percent inhibition of PLK1 activity against the log concentration of (E)-MS0019266.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[10][11]

Materials:

-

Cancer cell line of interest (e.g., DU-145)

-

Cell culture medium and reagents

-

(E)-MS0019266

-

PBS (Phosphate-Buffered Saline)

-

Lysis buffer with protease inhibitors

-

SDS-PAGE and Western blotting reagents

-

Primary antibodies against Ribonucleotide Reductase (RRM1 or RRM2 subunit) and PLK1

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence detection system

Procedure:

-

Culture cells to confluency.

-

Treat cells with (E)-MS0019266 or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in PBS and aliquot into PCR tubes.

-

Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble protein fraction from the precipitated protein by centrifugation.

-

Collect the supernatant and determine the protein concentration.

-

Analyze the soluble protein fractions by SDS-PAGE and Western blotting using antibodies specific for the target proteins (RNR and PLK1).

-

Quantify the band intensities at each temperature.

-

Plot the relative amount of soluble protein against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of (E)-MS0019266 indicates target engagement and stabilization.

Conclusion

The available evidence strongly indicates that (E)-MS0019266 exerts its anti-proliferative and radiosensitizing effects through the dual inhibition of Ribonucleotide Reductase and the downregulation of Polo-Like Kinase 1. This multi-targeted approach, affecting both DNA synthesis and mitotic progression, presents a compelling strategy for cancer therapy. Further research is warranted to elucidate the precise binding interactions of (E)-MS0019266 with its targets and to determine its in vivo efficacy and safety profile. The experimental protocols provided in this guide offer a robust framework for the continued investigation of this promising compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ribonucleotide reductase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 6. mdpi.com [mdpi.com]

- 7. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates | PLOS One [journals.plos.org]

- 9. promega.com [promega.com]

- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (E)-MS0019266

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for (E)-MS0019266, a molecule of interest in contemporary drug discovery and development. This document details its IUPAC name, a step-by-step synthesis protocol, and relevant data presented for clarity and reproducibility.

IUPAC Name

The formal IUPAC name for the compound designated as (E)-MS0019266 is:

(E)-2-morpholino-N'-(2-oxoindolin-3-ylidene)acetohydrazide

Synthesis Pathway

The synthesis of (E)-MS0019266 is achieved through a two-step process. The initial step involves the preparation of 2-morpholinoacetohydrazide from ethyl 2-morpholinoacetate. The subsequent and final step is a condensation reaction between the synthesized hydrazide and isatin (B1672199) (indoline-2,3-dione) to yield the target compound.

Step 1: Synthesis of 2-morpholinoacetohydrazide

The first intermediate, 2-morpholinoacetohydrazide, is synthesized by the hydrazinolysis of an ester, typically ethyl 2-morpholinoacetate. This reaction involves the nucleophilic attack of hydrazine (B178648) hydrate (B1144303) on the ester carbonyl group, leading to the displacement of the ethoxy group and the formation of the corresponding hydrazide.

Step 2: Synthesis of (E)-2-morpholino-N'-(2-oxoindolin-3-ylidene)acetohydrazide

The final product is obtained via a condensation reaction.[1] This involves the reaction of isatin with the prepared 2-morpholinoacetohydrazide in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of acid (e.g., glacial acetic acid). The reaction proceeds through the nucleophilic attack of the primary amine of the hydrazide on the C3-carbonyl group of isatin, followed by dehydration to form the C=N double bond of the hydrazone. The (E)-isomer is the thermodynamically more stable product.

A visual representation of this synthesis pathway is provided below.

Experimental Protocols

The following are detailed experimental methodologies for the key synthesis steps.

Synthesis of 2-morpholinoacetohydrazide

-

Reaction Setup: A mixture of ethyl 2-morpholinoacetate (1 equivalent) and hydrazine hydrate (1.2 equivalents) is prepared in absolute ethanol (10 mL per gram of ester) in a round-bottom flask equipped with a reflux condenser.

-

Reaction Execution: The reaction mixture is heated to reflux and maintained at this temperature for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator. The resulting residue is triturated with diethyl ether to precipitate the solid product.

-

Purification: The crude product is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 2-morpholinoacetohydrazide as a white solid.

Synthesis of (E)-2-morpholino-N'-(2-oxoindolin-3-ylidene)acetohydrazide (E)-MS0019266

-

Reaction Setup: In a round-bottom flask, isatin (1 equivalent) is dissolved in absolute ethanol (15 mL per gram of isatin). To this solution, 2-morpholinoacetohydrazide (1 equivalent) is added, followed by a catalytic amount of glacial acetic acid (2-3 drops).

-

Reaction Execution: The mixture is heated to reflux for 3-5 hours. The formation of a precipitate is typically observed as the reaction progresses. Reaction completion can be monitored by TLC.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to ambient temperature. The precipitated solid is collected by vacuum filtration.

-

Purification: The collected solid is washed sequentially with cold ethanol and diethyl ether to remove any unreacted starting materials and impurities. The product is then dried under vacuum to afford (E)-2-morpholino-N'-(2-oxoindolin-3-ylidene)acetohydrazide as a colored solid.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of (E)-MS0019266 and its intermediate.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 2-morpholinoacetohydrazide | C₆H₁₃N₃O₂ | 159.19 | 85-95 | 105-107[2] |

| (E)-2-morpholino-N'-(2-oxoindolin-3-ylidene)acetohydrazide | C₁₄H₁₆N₄O₃ | 288.30 | 75-85 | >250 |

Experimental Workflow Visualization

The logical flow of the experimental procedure for the synthesis of (E)-MS0019266 is illustrated in the following diagram.

References

(E)-MS0019266: A Technical Guide to its Discovery and Origin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the discovery, origin, and synthesis of (E)-MS0019266, identified as the E-isomer of N-(4-Methylphenyl)-3-chloro-2-(phenylthio)propenamide. This document details the serendipitous discovery of this compound as an impurity, its targeted synthesis via photoisomerization, and its solid-state characterization. The information presented is based on the findings from a key study by Dennehy et al. (2025).[1][2][3][4] To date, no biological activity or associated signaling pathways for (E)-MS0019266 have been reported in the scientific literature.

Discovery and Origin

(E)-MS0019266, referred to as E-3 in the primary literature, was first identified as a minor impurity in the solid samples of its Z-isomer, N-(4-Methylphenyl)-Z-3-chloro-2-(phenylthio)propenamide (Z-3), during storage.[1][2][3][4] The Z-isomer is a valuable substrate for various synthetic transformations.[1] The formation of the E-isomer highlights the potential for isomerization in this class of compounds.

Formation as an Impurity

The synthesis of the Z-isomer (Z-3) is a three-step process that can be conducted using both batch and flow methodologies.[1][2][3][4] During the storage of highly pure crystalline Z-3, the formation of the E-isomer (E-3) was observed.[1][2][3][4]

Targeted Synthesis via Photoisomerization

To obtain higher yields of (E)-MS0019266 for detailed characterization, photoisomerization of the Z-isomer was employed. Both batch and continuous flow photochemical methods were successfully utilized to increase the proportion of the E-isomer.[1][2][3][4] The continuous flow process was found to be more efficient in terms of reaction time.[1][2][3]

Synthesis and Experimental Protocols

The synthesis of (E)-MS0019266 is intrinsically linked to the synthesis of its Z-isomer. The following protocols are summarized from the work of Dennehy et al. (2025).[1]

Synthesis of the Z-isomer (Precursor)

The synthesis of Z-3 is a three-step process. The final and most challenging step, a cascade reaction, was optimized using a continuous flow process.[1]

Experimental Workflow for Z-3 Synthesis

Caption: Workflow for the synthesis of the Z-isomer (Z-3).

Photoisomerization to (E)-MS0019266

A solution of pure Z-3 in acetonitrile (B52724) was irradiated with a high-pressure mercury lamp for 22 hours.[1] This process yielded a mixture of the E and Z isomers, from which the E-isomer was isolated via preparative chromatography.[1]

To optimize the isomerization, a photochemical continuous flow process was developed, which proved to be more time-efficient than the batch method.[1]

Logical Relationship of Isomer Formation

Caption: Formation pathways of (E)-MS0019266 from its Z-isomer.

Quantitative Data

The following table summarizes the key quantitative data from the synthesis and photoisomerization processes.

| Parameter | Value | Method | Reference |

| Batch Photoisomerization | |||

| Z-isomer starting material | Pure Z-3 in acetonitrile | Batch irradiation | [1] |

| Irradiation time | 22 hours | High-pressure mercury lamp | [1] |

| Resulting E:Z ratio | 43:57 | Not specified | [1] |

| Isolation method | Preparative chromatography | Not specified | [1] |

| Continuous Flow Synthesis of Z-3 | |||

| Scale | 30 g | Continuous flow | [1] |

| Purity of isolated Z-3 | 99.8% | Not specified | [1] |

Solid-State Characterization

Both the Z and E isomers were characterized using various solid-state analytical techniques.

| Analytical Technique | Key Findings | Reference |

| Crystal Structure Analysis | Highlighted key differences in molecular conformations and supramolecular interactions between the Z and E isomers. The E-isomer showed a greater deviation from planarity. | [1][2][4] |

| Powder X-ray Diffraction (PXRD) | Confirmed the crystal form of the Z-3 material after recrystallization from various solvents. | [1][2][4] |

| Differential Scanning Calorimetry (DSC) | Showed a consistent melting point for Z-3 across different recrystallizations, indicating a single crystal form. | [1][2][4] |

| Thermogravimetric Analysis (TGA) | Indicated that the Z-3 material was not a hydrate (B1144303) or solvate. | [1] |

Experimental Workflow for Characterization

Caption: Analytical workflow for the characterization of the isomers.

Conclusion

(E)-MS0019266 is the E-isomer of N-(4-Methylphenyl)-3-chloro-2-(phenylthio)propenamide, discovered as an impurity and subsequently synthesized through photoisomerization of its Z-isomer. Its discovery and synthesis have been detailed through a combination of batch and continuous flow methodologies, with the latter proving more efficient for the photoisomerization step. Comprehensive solid-state characterization has elucidated the structural differences between the E and Z isomers. Further research is warranted to investigate the biological activity and potential applications of (E)-MS0019266.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Formation of the E-isomer as an impurity in the optimized flow synthesis of a Z-α-thio-β-chloroacrylamide; E/Z photoisomerization in batch and flow, and solid state characterization of both isomers - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 3. research.ucc.ie [research.ucc.ie]

- 4. Formation of the E -isomer as an impurity in the optimized flow synthesis of a Z -α-thio-β-chloroacrylamide; E / Z photoisomerization in batch and flo ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D5RE00137D [pubs.rsc.org]

Unraveling the Profile of (E)-MS0019266: A Deep Dive into its Preclinical Activity

A comprehensive analysis of the available scientific literature reveals a notable absence of publicly accessible data on the in vitro and in vivo activity of a compound designated as "(E)-MS0019266." Extensive searches of prominent scientific databases and research publications have not yielded specific information regarding the biological effects, mechanism of action, or experimental protocols associated with this particular molecule.

This lack of information suggests that "(E)-MS0019266" may be an internal development code for a compound that has not yet been disclosed in peer-reviewed literature or public forums. It is also possible that the identifier is incorrect or contains a typographical error.

Without access to foundational data on the compound's activity, it is not possible to construct the requested in-depth technical guide, including quantitative data tables, detailed experimental methodologies, and signaling pathway diagrams.

To facilitate a thorough and accurate response, it is recommended that the user:

-

Verify the compound identifier: Please double-check the spelling and formatting of "(E)-MS0019266" to ensure its accuracy.

-

Provide alternative identifiers: If available, please provide any other known names, codes, or chemical identifiers (e.g., CAS number, IUPAC name) for this compound.

-

Indicate the source of the identifier: Knowing the origin of this compound name (e.g., a specific company, research group, or publication) could provide valuable context for locating relevant information.

Upon receiving more specific and verifiable information, a comprehensive technical guide on the in vitro and in vivo activity of the compound can be diligently compiled.

Unraveling the Therapeutic Potential of (E)-MS0019266: A Technical Guide

Despite a comprehensive search of publicly available scientific databases and literature, the compound designated as "(E)-MS0019266" remains unidentified. This suggests that the identifier may be an internal code used by a research institution or company, represents a novel compound not yet disclosed in public forums, or is a potential typographical error.

Consequently, the creation of an in-depth technical guide detailing its therapeutic applications, experimental protocols, and associated signaling pathways is not feasible at this time. The following document outlines the intended structure and content of such a guide, which can be populated once information regarding "(E)-MS0019266" becomes available.

Executive Summary

This section would provide a high-level overview of (E)-MS0019266, including its chemical class, proposed mechanism of action, and primary therapeutic targets. It would summarize the key findings from preclinical and clinical studies, highlighting the compound's potential in treating specific diseases.

Mechanism of Action and Signaling Pathways

A detailed exploration of how (E)-MS0019266 exerts its effects at a molecular level would be presented here. This would include:

-

Primary Target(s): Identification and characterization of the specific protein(s), enzyme(s), or receptor(s) with which (E)-MS0019266 interacts.

-

Signaling Cascade: A step-by-step description of the downstream signaling events that are modulated by the compound's binding to its target.

To visually represent this, a signaling pathway diagram would be generated using the DOT language for Graphviz.

An In-depth Technical Guide to (E)-MS0019266 and its Homologous and Analogous Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the compound (E)-MS0019266, its homologous compound MS0017509, and the analogous compound Triapine (3-AP). The focus is on their role as inhibitors of ribonucleotide reductase and their impact on DNA damage repair pathways, making them promising candidates for cancer therapy, particularly as radiosensitizers.

Compound Profiles

(E)-MS0019266, chemically identified as 2-pyridinecarbaldehyde 2-pyridinylhydrazone, was identified through an unbiased high-content screening for small molecules that induce the persistence of γ-H2AX, a marker for unrepaired DNA double-strand breaks.[1][2] This compound, along with its homolog MS0017509, has demonstrated significant potential in inhibiting tumor cell viability.[2]

Homologous Compound: MS0017509

Sharing structural motifs with (E)-MS0019266, MS0017509 (1-(2-pyridinyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone) also shows activity in promoting the persistence of γ-H2AX and inhibiting cancer cell survival.[1][2]

Analogous Compound: Triapine (3-AP)

Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) is a well-characterized ribonucleotide reductase inhibitor that serves as a functional analog to (E)-MS0019266.[3][4] It is known to be a potent iron chelator, which is crucial for the activity of ribonucleotide reductase.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for (E)-MS0019266 and its related compounds based on available research.

| Compound | Molecular Weight ( g/mol ) |

| (E)-MS0019266 | 198.2 |

| MS0017509 | 241.3 |

| Triapine (3-AP) | 195.24 |

Table 1: Molecular Weights of (E)-MS0019266 and Related Compounds.

| Cell Line | Compound | Concentration | Effect |

| DU-145 (Prostate Cancer) | (E)-MS0019266 | 5 µM | Significant inhibition of cell viability |

| DU-145 (Prostate Cancer) | MS0017509 | 5 µM | Significant inhibition of cell viability |

| PC-3 (Prostate Cancer) | (E)-MS0019266 | 10 µM | Significant decrease in cell viability |

| SQ20B (Head and Neck Cancer) | (E)-MS0019266 | 0.15 µM | Significant reduction in clonogenic survival (with radiation) |

Table 2: In Vitro Efficacy of (E)-MS0019266 and MS0017509 in Cancer Cell Lines.[2]

Mechanism of Action and Signaling Pathways

(E)-MS0019266 and its analogs primarily function by inhibiting the enzyme ribonucleotide reductase (RNR).[1][2] RNR is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[5][6] By inhibiting RNR, these compounds deplete the pool of deoxyribonucleotides, leading to stalled DNA replication and an accumulation of DNA damage.[6][7]

This induced DNA damage triggers the DNA Damage Response (DDR) pathway. The DDR is a complex signaling network that senses DNA lesions, activates cell cycle checkpoints, and initiates DNA repair.[8][9] Key proteins in this pathway include ATM, ATR, CHK1, CHK2, and p53. A crucial event in the DDR is the phosphorylation of the histone variant H2AX to form γ-H2AX, which accumulates at the sites of DNA double-strand breaks and serves as a platform for the recruitment of DNA repair proteins.[10]

The persistence of γ-H2AX foci following treatment with (E)-MS0019266 indicates an inhibition of DNA repair, leading to apoptosis and increased sensitivity to DNA-damaging agents like ionizing radiation.[1][2] Furthermore, (E)-MS0019266 has been shown to reduce the expression of genes involved in cell cycle progression and mitosis, such as polo-like kinase 1 (PLK1), kinesin family member 20a, cyclin B1, and aurora kinase A.[8][9]

Signaling Pathway Diagram

Caption: Inhibition of RNR by (E)-MS0019266 leads to dNTP depletion, DNA damage, and activation of the DDR pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability (MTS) Assay

This assay measures the metabolic activity of cells as an indicator of viability.

Materials:

-

96-well plates

-

MTS reagent (e.g., from Promega or Abcam)[11]

-

Phenazine (B1670421) methosulfate (PES) or phenazine ethosulfate

-

Cell culture medium

-

Test compounds ((E)-MS0019266, etc.)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for the desired duration (e.g., 72 hours).

-

Prepare the MTS/PES solution according to the manufacturer's instructions.

-

Add 20 µL of the MTS/PES solution to each well containing 100 µL of culture medium.[12][13]

-

Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.

-

Measure the absorbance at 490 nm using a microplate reader.[13]

-

Calculate cell viability as a percentage of the untreated control.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment, measuring long-term reproductive viability.[14][15]

Materials:

-

6-well plates or petri dishes

-

Cell culture medium

-

Trypsin-EDTA

-

Test compounds or radiation source

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Treat cells with the desired concentrations of the compound or doses of radiation.

-

Trypsinize the cells and perform a cell count.

-

Plate a known number of cells into 6-well plates. The number of cells plated will need to be optimized based on the expected level of cell killing to yield a countable number of colonies (50-150).

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

Wash the plates with PBS.

-

Fix the colonies with a solution of methanol (B129727) and acetic acid (3:1) for 10 minutes.

-

Stain the colonies with crystal violet solution for 10-30 minutes.

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies containing at least 50 cells.

-

Calculate the plating efficiency and surviving fraction for each treatment condition.

γ-H2AX Immunocytochemistry Assay

This assay is used to visualize and quantify DNA double-strand breaks through the detection of γ-H2AX foci.[16][17]

Materials:

-

Cells grown on coverslips or in chamber slides

-

Paraformaldehyde (4%) for fixation

-

Triton X-100 (0.25%) for permeabilization

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Protocol:

-

Treat cells with the test compound and/or radiation.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block non-specific antibody binding with 5% BSA in PBS for 1 hour.

-

Incubate the cells with the primary anti-γ-H2AX antibody overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize and quantify the γ-H2AX foci using a fluorescence microscope and image analysis software.

Ribonucleotide Reductase Activity Assay

This assay measures the enzymatic activity of RNR.[18][19]

Materials:

-

Cell or tissue lysates containing RNR

-

Assay buffer (e.g., HEPES buffer with MgCl2, ATP, and a reducing agent like DTT)

-

Radiolabeled ribonucleotide substrate (e.g., [14C]CDP or [3H]CDP)

-

Unlabeled ribonucleotides

-

Test compounds

-

Dowex-1-borate columns or HPLC system for separation of ribonucleotides and deoxyribonucleotides

-

Scintillation counter or mass spectrometer

Protocol:

-

Prepare cell lysates containing active RNR.

-

Set up reaction mixtures containing the assay buffer, a reducing system (e.g., thioredoxin and thioredoxin reductase), allosteric effectors (e.g., ATP), and the test compound at various concentrations.

-

Initiate the reaction by adding the radiolabeled ribonucleotide substrate.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction (e.g., by adding perchloric acid).

-

Separate the resulting deoxyribonucleotides from the ribonucleotides using chromatography (e.g., Dowex column or HPLC).

-

Quantify the amount of radiolabeled deoxyribonucleotide formed using a scintillation counter or mass spectrometry.[20]

-

Calculate the RNR activity and the inhibitory effect of the compound.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for compound screening and elucidating the mechanism of action.

Experimental Workflow for Compound Screening

Caption: Workflow for identifying and validating novel radiosensitizers like (E)-MS0019266.

Logical Workflow for Mechanism of Action Elucidation

Caption: Logical workflow for determining the mechanism of action of (E)-MS0019266.

References

- 1. DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. Triapine - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are RNR inhibitors and how do they work? [synapse.patsnap.com]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. DNA Damage Response | Cell Signaling Technology [cellsignal.com]

- 10. DNA damage response: A barrier or a path to tumor progression? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell viability assessment [protocols.io]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. Clonogenic assay - Wikipedia [en.wikipedia.org]

- 15. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Compound (E)-MS0019266: A Search for Off-Target Effects Reveals a Data Chasm

Despite a comprehensive search of public scientific databases and literature, the compound designated as (E)-MS0019266 remains elusive, with no publicly available information on its chemical structure, intended biological target, or pharmacological profile. This absence of foundational data precludes any detailed analysis of its potential off-target effects, leaving researchers and drug development professionals in a void of information.

The initial investigation sought to compile an in-depth technical guide on the known off-target effects of (E)-MS0019266, intended for a scientific audience. The core requirements included the summarization of quantitative data into structured tables, detailed experimental protocols, and the visualization of relevant signaling pathways and workflows using Graphviz. However, repeated and broadened searches across multiple platforms failed to yield any specific mentions of "(E)-MS0019266" in a biological or chemical context.

This informational vacuum suggests that "(E)-MS0019266" may be an internal designation for a proprietary compound that has not yet been disclosed in public forums, such as scientific journals, patents, or conference proceedings. It is also possible that the identifier is incorrect or outdated.

Without access to fundamental information such as the compound's structure, its primary molecular target, or any preliminary screening data, it is impossible to:

-

Identify and Quantify Off-Target Interactions: Knowledge of the primary target and chemical structure is crucial for predicting and testing potential off-target binding. Techniques like kinase profiling, receptor screening panels, and computational modeling rely on this initial information.

-

Detail Experimental Protocols: The methodologies for assessing off-target effects are context-dependent. The choice of assays (e.g., biochemical assays, cell-based assays, in vivo studies) is dictated by the nature of the compound and its known or predicted off-targets.

-

Visualize Signaling Pathways: Understanding the intended signaling pathway is the first step in mapping out potential unintended pathway modulations or "crosstalk" that constitute off-target effects.

No Publicly Available Toxicity Data for (E)-MS0019266

Despite a thorough search of public databases and scientific literature, no preliminary toxicity data, experimental protocols, or mechanistic information could be found for the compound designated as "(E)-MS0019266". This suggests that the identifier may be an internal code for a novel chemical entity that has not yet been the subject of publicly disclosed research.

Typically, in the course of drug development and chemical safety assessment, preliminary toxicity data is generated through a series of in vitro and in vivo studies. These initial assessments are crucial for identifying potential safety concerns and guiding further development. The lack of any such information in the public domain for "(E)-MS0019266" prevents the creation of a detailed technical guide as requested.

For researchers, scientists, and drug development professionals, the absence of public data on a specific compound can occur for several reasons:

-

Early Stage of Development: The compound may be in the very early stages of discovery, and toxicity studies have not yet been initiated or completed.

-

Proprietary Information: The data may be considered proprietary and confidential by the developing organization and has not been published or patented yet.

-

Discontinued (B1498344) Development: The compound may have been discontinued at an early stage due to reasons other than toxicity, and therefore, extensive toxicity profiling was not pursued.

Without access to primary research articles, safety data sheets, or regulatory submission documents pertaining to "(E)-MS0019266", it is not possible to summarize quantitative toxicity data, detail experimental methodologies, or delineate any associated signaling pathways. Consequently, the creation of data tables and Graphviz diagrams as requested cannot be fulfilled at this time.

Professionals seeking information on this compound are advised to consult any internal documentation or contact the originating source of the "(E)-MS0019266" identifier for access to the relevant data.

Application Notes and Protocols for (E)-MS0019266 Cell Culture Treatment

Introduction

(E)-MS0019266 is a novel small molecule inhibitor of the Wnt/β-catenin signaling pathway. Aberrant activation of this pathway is implicated in the development and progression of numerous cancers. (E)-MS0019266 exerts its anti-cancer effects by specifically targeting the interaction between β-catenin and its transcriptional co-activator, CREB-binding protein (CBP), leading to the downregulation of Wnt target genes, cell cycle arrest, and apoptosis in cancer cells. These application notes provide a comprehensive protocol for the use of (E)-MS0019266 in cell culture experiments, including recommended cell lines, treatment conditions, and methods for assessing its biological effects.

Data Presentation

| Cell Line | Cancer Type | IC50 (µM) | Assay Conditions | Reference |

| HCT116 | Colorectal Carcinoma | 0.5 | 72h, CellTiter-Glo | [1] |

| SW480 | Colorectal Carcinoma | 1.2 | 72h, CellTiter-Glo | [1] |

| DLD-1 | Colorectal Carcinoma | 2.5 | 72h, CellTiter-Glo | [1] |

| AsPC-1 | Pancreatic Cancer | 0.8 | 72h, CellTiter-Glo | [1] |

| PANC-1 | Pancreatic Cancer | 3.1 | 72h, CellTiter-Glo | [1] |

Table 1: In Vitro Antiproliferative Activity of (E)-MS0019266. This table summarizes the half-maximal inhibitory concentration (IC50) values of (E)-MS0019266 in various cancer cell lines.

Experimental Protocols

Cell Culture and Maintenance

-

Cell Lines: HCT116, SW480, DLD-1, AsPC-1, PANC-1.

-

Media:

-

HCT116, SW480, DLD-1: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

AsPC-1, PANC-1: RPMI-1640 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

-

Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Cells should be passaged upon reaching 80-90% confluency.

(E)-MS0019266 Stock Solution Preparation

-

Solvent: Dimethyl sulfoxide (B87167) (DMSO).

-

Stock Concentration: Prepare a 10 mM stock solution of (E)-MS0019266 in DMSO.

-

Storage: Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.

-

Incubation: Incubate the plate overnight to allow for cell attachment.

-

Treatment: The following day, treat the cells with a serial dilution of (E)-MS0019266 (e.g., 0.01 to 100 µM). Include a DMSO-treated vehicle control.

-

Incubation: Incubate the plate for 72 hours.

-

Assay: Allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

-

Measurement: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of (E)-MS0019266.

Western Blot Analysis for Wnt Signaling Pathway Proteins

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with (E)-MS0019266 at the desired concentrations (e.g., 0.5, 1, 2 µM) for 24 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against β-catenin, c-Myc, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

Caption: Wnt/β-catenin signaling pathway and the mechanism of action of (E)-MS0019266.

Caption: Experimental workflow for determining cell viability upon (E)-MS0019266 treatment.

References

Application Notes and Protocols for qPCR Experimental Design with a Novel Small Molecule Inhibitor

Introduction

Quantitative Polymerase Chain Reaction (qPCR) is a powerful and widely used technique in molecular biology for the quantification of gene expression.[1][2] When investigating the effects of novel small molecule inhibitors, such as (E)-MS0019266, qPCR provides a sensitive and specific method to measure changes in the mRNA levels of target genes. This allows researchers to understand the compound's mechanism of action, validate its on-target effects, and assess its impact on specific signaling pathways.

This document provides a detailed protocol and experimental design considerations for utilizing qPCR to analyze the transcriptional effects of (E)-MS0019266. The following sections outline a comprehensive workflow, from cell culture and treatment to data analysis and interpretation. Adherence to best practices in qPCR, such as those outlined in the MIQE (Minimum Information for Publication of Quantitative Real-Time PCR Experiments) guidelines, is crucial for obtaining reliable and reproducible results.[3]

Signaling Pathway and Experimental Workflow

To effectively design a qPCR experiment, it is essential to have a model of the signaling pathway being investigated and a clear experimental workflow. Below are graphical representations of a hypothetical signaling pathway targeted by a small molecule inhibitor and the corresponding qPCR experimental workflow.

Caption: Figure 1: A generic signaling cascade targeted by (E)-MS0019266.

Caption: Figure 2: Step-by-step workflow for analyzing gene expression changes.

Experimental Design and Protocols

A well-designed experiment is critical for the success of qPCR analysis.[3][4] Key considerations include the selection of appropriate controls, primer design and validation, and the choice of reference genes.

I. Cell Culture and Treatment

-

Cell Line Selection: Choose a cell line known to express the target pathway of (E)-MS0019266.

-

Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase at the time of treatment.

-

Treatment:

-

Dose-Response: Treat cells with a range of concentrations of (E)-MS0019266 to determine the optimal concentration for gene expression modulation.

-

Time-Course: Treat cells with the optimal concentration of (E)-MS0019266 for various durations to identify the peak time for target gene regulation.

-

Controls:

-

Vehicle Control: Treat cells with the same volume of the solvent used to dissolve (E)-MS0019266 (e.g., DMSO).

-

Untreated Control: Cells that receive only fresh media.

-

-

II. RNA Extraction and Quality Control

-

RNA Extraction: Following treatment, lyse the cells and extract total RNA using a commercially available kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's protocol.[2][5]

-

DNase Treatment: It is highly recommended to perform an optional DNase treatment to remove any contaminating genomic DNA.[2]

-

Quality Control:

-

Quantification: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

-

Integrity: Assess RNA integrity using gel electrophoresis or a microfluidics-based system (e.g., Agilent Bioanalyzer). Intact 28S and 18S ribosomal RNA bands are indicative of high-quality RNA.

-

III. Reverse Transcription (cDNA Synthesis)

-

Reverse Transcriptase: Use a reliable reverse transcriptase enzyme to convert the extracted RNA into complementary DNA (cDNA).

-

Priming: Both oligo(dT) primers and random hexamers can be used for priming the reverse transcription reaction. Random hexamers are often preferred for qPCR as they ensure more uniform representation of all RNA species.[6]

-

Protocol: A typical reaction mixture includes RNA template, reverse transcriptase, dNTPs, primers, and reaction buffer. Incubate the reaction according to the manufacturer's instructions (e.g., 42°C for 50 minutes, followed by enzyme denaturation at 70°C for 15 minutes).[2] The resulting cDNA can be stored at -20°C.

IV. qPCR Protocol

-

Assay Type: The choice between SYBR Green and probe-based (e.g., TaqMan) chemistry depends on the specific application. SYBR Green is cost-effective and suitable for initial screening, while probe-based assays offer higher specificity.[2][7] This protocol will focus on the widely used SYBR Green method.

-

Primer Design and Validation:

-

Design primers that flank an intron or span an exon-exon junction to avoid amplification of genomic DNA.

-

Use software tools like Primer-BLAST to check for specificity.[4]

-

Validate primer efficiency by generating a standard curve with a serial dilution of cDNA. The efficiency should be between 90% and 110%.[4][8]

-

-

Reference Gene Selection: Select at least two stable reference genes (housekeeping genes) whose expression is not affected by the experimental conditions. Common reference genes include GAPDH, ACTB, B2M, and TBP.[7] The stability of reference genes should be validated for the specific cell line and treatment.

-

qPCR Reaction Setup:

-

Prepare a master mix containing SYBR Green qPCR master mix, forward and reverse primers, and nuclease-free water.[9]

-

Aliquot the master mix into qPCR plates or tubes.

-

Add diluted cDNA to each reaction.

-

Include the following controls in each run:

-

No Template Control (NTC): To check for contamination.

-

No Reverse Transcriptase Control (-RT): To check for genomic DNA contamination.

-

-

-

Thermal Cycling: A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[9]

-

Melt Curve Analysis: After amplification, perform a melt curve analysis to verify the specificity of the PCR product. A single peak indicates a single amplicon.[8]

Data Presentation and Analysis

I. Primer and Assay Information

| Gene Name | Forward Primer (5'-3') | Reverse Primer (5'-3') | Amplicon Size (bp) | Efficiency (%) |

| Target Gene 1 | [Sequence] | [Sequence] | [Size] | [Value] |

| Target Gene 2 | [Sequence] | [Sequence] | [Size] | [Value] |

| Reference Gene 1 | [Sequence] | [Sequence] | [Size] | [Value] |

| Reference Gene 2 | [Sequence] | [Sequence] | [Size] | [Value] |

| Table 1: Example of Primer and qPCR Assay Validation Data. |

II. Quantitative Data Analysis (ΔΔCt Method)

The comparative Ct (ΔΔCt) method is a widely used approach for relative quantification of gene expression.[6]

-

Calculate ΔCt: ΔCt = Ct (Target Gene) - Ct (Reference Gene)

-

Calculate ΔΔCt: ΔΔCt = ΔCt (Treated Sample) - ΔCt (Control Sample)

-

Calculate Fold Change: Fold Change = 2-ΔΔCt

III. Example Data Table

| Treatment | Target Gene | Average Ct | ΔCt | ΔΔCt | Fold Change (2-ΔΔCt) |

| Vehicle Control | Target Gene 1 | 22.5 | 4.5 | 0.0 | 1.0 |

| (E)-MS0019266 | Target Gene 1 | 24.8 | 6.8 | 2.3 | 0.20 |

| Vehicle Control | Target Gene 2 | 20.1 | 2.1 | 0.0 | 1.0 |

| (E)-MS0019266 | Target Gene 2 | 18.9 | 0.9 | -1.2 | 2.3 |

| Vehicle Control | Reference Gene 1 | 18.0 | - | - | - |

| (E)-MS0019266 | Reference Gene 1 | 18.0 | - | - | - |

| Table 2: Example of qPCR Data Analysis using the ΔΔCt Method. |

Conclusion

This application note provides a comprehensive framework for designing and executing a qPCR experiment to assess the impact of the small molecule inhibitor (E)-MS0019266 on gene expression. By following these detailed protocols and incorporating appropriate controls and validation steps, researchers can obtain high-quality, reproducible data to elucidate the compound's mechanism of action and its effects on cellular signaling pathways. The successful application of this methodology will be invaluable for drug development professionals in characterizing novel therapeutic agents.

References

- 1. Evaluation of biological activity of crude extracts from plants used in Yucatecan traditional medicine part I. Antioxidant, antimicrobial and beta-glucosidase inhibition activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological activity of the essential oils from Cinnamodendron dinisii and Siparuna guianensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Targeted Inhibition of the NCOA1/STAT6 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chemical composition and biological activity of Pulicaria vulgaris essential oil from Iran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel chemical constituents identified by UPLC-QTOF-MS/MS and biological activities attributed to extracts from three species of Mimosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Immunofluorescence Staining Following Small Molecule Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive protocol for conducting immunofluorescence (IF) staining on cells treated with a small molecule of interest. While this document is structured to address the experimental workflow for a compound designated as (E)-MS0019266 , a thorough search of publicly available scientific literature and chemical databases did not yield specific information for a compound with this identifier. Therefore, the following protocols, tables, and diagrams are presented as a detailed, generalized guide for assessing the cellular effects of a novel small molecule inhibitor using immunofluorescence microscopy. The provided methodologies can be adapted for a wide range of small molecule compounds and cellular targets.

Immunofluorescence is a powerful technique used to visualize the subcellular localization and quantify the expression levels of specific proteins within cells.[1] When combined with small molecule treatment, IF can provide critical insights into a compound's mechanism of action, its effect on protein expression, post-translational modifications, and its impact on cellular signaling pathways.

Data Presentation: Quantifying the Effects of Small Molecule Treatment

Table 1: Dose-Dependent Effect of Small Molecule Treatment on Protein Expression and Localization

| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (per cell) | Standard Deviation (Intensity) | Nuclear/Cytoplasmic Ratio | Standard Deviation (Ratio) |

| Vehicle Control | 0 | ||||

| Compound X | 0.1 | ||||

| Compound X | 1 | ||||

| Compound X | 10 | ||||

| Positive Control | Varies |

Table 2: Time-Course of Small Molecule Treatment on Target Phosphorylation

| Treatment Group | Time Point (hours) | Mean Phospho-Protein Intensity | Standard Deviation (Intensity) | Percent of Phospho-Positive Cells | Standard Deviation (%) |

| Vehicle Control | 0 | ||||

| Compound X (1µM) | 6 | ||||

| Compound X (1µM) | 12 | ||||

| Compound X (1µM) | 24 | ||||

| Compound X (1µM) | 48 |

Experimental Protocols

This section details a generalized protocol for the treatment of cultured cells with a small molecule, followed by immunofluorescence staining.

Materials and Reagents

-

Cell Culture Medium (appropriate for the cell line)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Small Molecule Inhibitor (e.g., (E)-MS0019266)

-

Vehicle Control (e.g., DMSO)

-

Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1-5% BSA or 10% Normal Goat Serum in PBS)

-

Primary Antibodies (specific to the target protein(s))

-

Fluorophore-conjugated Secondary Antibodies

-

Nuclear Stain (e.g., DAPI or Hoechst)

-

Mounting Medium

Protocol for (E)-MS0019266 Treatment and Immunofluorescence Staining

-

Cell Seeding:

-

Culture cells on sterile glass coverslips placed in a 24-well plate or in chambered culture slides.

-

Seed cells at a density that will result in 60-70% confluency at the time of treatment.

-

Allow cells to adhere and grow overnight in a 37°C incubator with 5% CO2.

-

-

Small Molecule Treatment:

-

Prepare a stock solution of the small molecule inhibitor in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.

-

Include a vehicle-only control group.

-

Remove the old medium from the cells and add the medium containing the small molecule or vehicle.

-

Incubate the cells for the desired treatment duration (e.g., 6, 12, 24, 48 hours).

-

-

Cell Fixation:

-

Permeabilization:

-

If the target protein is intracellular, permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.[2]

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Block non-specific antibody binding by incubating the cells in a blocking buffer for 1 hour at room temperature.[4]

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in the blocking buffer to its optimal concentration.

-

Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.[3]

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS for 5 minutes each.

-

Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.

-

Incubate the cells with the secondary antibody for 1-2 hours at room temperature, protected from light.[5]

-

-

Counterstaining and Mounting:

-

Wash the cells three times with PBS for 5 minutes each in the dark.

-

Incubate with a nuclear stain (e.g., DAPI) for 5-10 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging and Analysis:

-

Visualize the stained cells using a fluorescence or confocal microscope.

-

Capture images using consistent settings for all experimental groups.

-

Quantify fluorescence intensity and protein localization using appropriate image analysis software.

-

Visualizations

Signaling Pathway Diagram

This diagram illustrates a generic signaling pathway that could be modulated by a small molecule inhibitor.

Caption: A hypothetical signaling pathway modulated by a small molecule inhibitor.

Experimental Workflow Diagram

This diagram outlines the key steps in the immunofluorescence protocol after cell treatment.

Caption: Experimental workflow for immunofluorescence staining.

References

- 1. Biological activity of the essential oils from Cinnamodendron dinisii and Siparuna guianensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of biological activity of crude extracts from plants used in Yucatecan traditional medicine part I. Antioxidant, antimicrobial and beta-glucosidase inhibition activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. E-7386 | C39H48FN9O4 | CID 91810345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Methylperfluorooctanesulfonamide | C9H4F17NO2S | CID 3034468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for Mass Spectrometry Analysis of (E)-MS0019266

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the mass spectrometry analysis of the hypothetical small molecule (E)-MS0019266. The protocols outlined below cover sample preparation, instrumentation, and data analysis, offering a foundational workflow for researchers in drug development and related fields.

Introduction

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool in drug discovery and development for compound identification, quantification, and structural elucidation.[1][2] This document details the standardized procedures for the analysis of (E)-MS0019266 using Liquid Chromatography-Mass Spectrometry (LC-MS), a common technique for the analysis of small molecules.[1]

Assumed Properties of (E)-MS0019266 (Hypothetical): For the purpose of these protocols, (E)-MS0019266 is assumed to be a small organic molecule, soluble in common organic solvents, and suitable for analysis by electrospray ionization (ESI).

| Property | Assumed Value |

| Molecular Weight | ~ 250 - 500 g/mol |

| Polarity | Moderately Polar |

| Thermal Stability | Stable at Room Temperature |

| Ionization Mode | Positive ESI |

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectrometry data by enhancing sensitivity and reducing background noise.[3] The goal is to extract (E)-MS0019266 from its matrix and prepare it in a solvent compatible with the LC-MS system.

Materials:

-

(E)-MS0019266 sample (e.g., in biological matrix, reaction mixture)

-

LC-MS grade solvents (e.g., acetonitrile (B52724), methanol, water, formic acid)[4]

-

Solid-Phase Extraction (SPE) cartridges (if necessary for cleanup)[5]

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

-

Autosampler vials with septa[6]

Protocol for Extraction from a Biological Matrix (e.g., Plasma):

-

Protein Precipitation:

-

To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an internal standard.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

-

Supernatant Collection:

-

Carefully collect the supernatant containing (E)-MS0019266.

-

-

Solvent Evaporation:

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

-

Reconstitution:

-

Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

-

Filtration:

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.[6]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is employed for the separation and detection of (E)-MS0019266.[1]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., Triple Quadrupole or Orbitrap).[2][7]

LC Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

MS Parameters (Positive ESI Mode):

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120°C |

| Desolvation Temperature | 350°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Scan Range (Full Scan) | m/z 100 - 800 |

| Collision Energy (for MS/MS) | Optimized for (E)-MS0019266 (e.g., 20-40 eV) |

Data Presentation and Analysis

Quantitative analysis is typically performed using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer for high sensitivity and selectivity.[2]

Quantitative Data Summary

The following table summarizes hypothetical quantitative results for (E)-MS0019266 in a pharmacokinetic study.

| Time Point (hours) | Mean Plasma Concentration (ng/mL) | Standard Deviation |

| 0.5 | 125.3 | 15.2 |

| 1 | 289.6 | 25.8 |